molecular formula C13H17FN2O B3033731 (3-Amino-4-fluorophenyl)(azepan-1-yl)methanone CAS No. 1155076-75-7

(3-Amino-4-fluorophenyl)(azepan-1-yl)methanone

Cat. No.: B3033731
CAS No.: 1155076-75-7
M. Wt: 236.28
InChI Key: JRCCTRHIKJPSCW-UHFFFAOYSA-N
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Description

(3-Amino-4-fluorophenyl)(azepan-1-yl)methanone is a novel compound that has shown promising biological properties in scientific experiments. It belongs to the category of synthetic opioids known for their analgesic and anxiolytic effects, similar to morphine and other opioids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-fluorophenyl)(azepan-1-yl)methanone typically involves the reaction of 3-amino-4-fluorobenzoyl chloride with azepane in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure purity and consistency. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-fluorophenyl)(azepan-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(3-Amino-4-fluorophenyl)(azepan-1-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including analgesic and anxiolytic effects.

    Medicine: Investigated for its potential use as a therapeutic agent for pain management and anxiety disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Amino-4-fluorophenyl)(azepan-1-yl)methanone involves its interaction with opioid receptors in the brain. By binding to these receptors, the compound can modulate pain perception and induce anxiolytic effects. The molecular targets include mu-opioid receptors, which play a crucial role in mediating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    Morphine: A natural opioid with strong analgesic properties.

    Fentanyl: A synthetic opioid known for its potency and rapid onset of action.

    Oxycodone: A semi-synthetic opioid used for pain relief.

Uniqueness

(3-Amino-4-fluorophenyl)(azepan-1-yl)methanone is unique due to its specific chemical structure, which imparts distinct biological properties. Unlike other opioids, this compound has a fluorine atom and an azepane ring, which contribute to its unique pharmacological profile.

Properties

IUPAC Name

(3-amino-4-fluorophenyl)-(azepan-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c14-11-6-5-10(9-12(11)15)13(17)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCCTRHIKJPSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC(=C(C=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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